molecular formula C15H17ClN2O B15183853 N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride CAS No. 93777-30-1

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride

Cat. No.: B15183853
CAS No.: 93777-30-1
M. Wt: 276.76 g/mol
InChI Key: LJHXAOHGOAMGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is a chemical compound with the molecular formula C15H16N2O.ClH. It is an achiral molecule, meaning it does not have a chiral center. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting benzamide is then treated with hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

93777-30-1

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

N-(5-amino-2,4-dimethylphenyl)benzamide;hydrochloride

InChI

InChI=1S/C15H16N2O.ClH/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12;/h3-9H,16H2,1-2H3,(H,17,18);1H

InChI Key

LJHXAOHGOAMGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.